

validated analytical method quizalofop enforcement livestock commodities

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Compound Focus: Quizalofop

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Analytical Method for Quizalofop in Livestock Commodities

The enforcement of Maximum Residue Levels (MRLs) for **quizalofop-P** variants (ethyl, tefuryl, and propaquizafop) in animal commodities requires analytical methods that can account for the parent compounds and their metabolites. The residue definition for risk assessment is "**quizalofop (sum of quizalofop, its salts, its esters [including propaquizafop] and its conjugates, expressed as quizalofop)**" [1].

A recent evaluation by the European Food Safety Authority (EFSA) concluded that the data gap concerning the fully validated analytical method for enforcement in livestock commodities was **only fully addressed for muscle, poultry liver, and eggs** [2] [1]. For other matrices, such as kidney and the liver of bovine, sheep, goat, equine, and swine, further validation data are required, and risk management decisions on existing MRLs are pending [1].

Regulatory Context & Validation Status

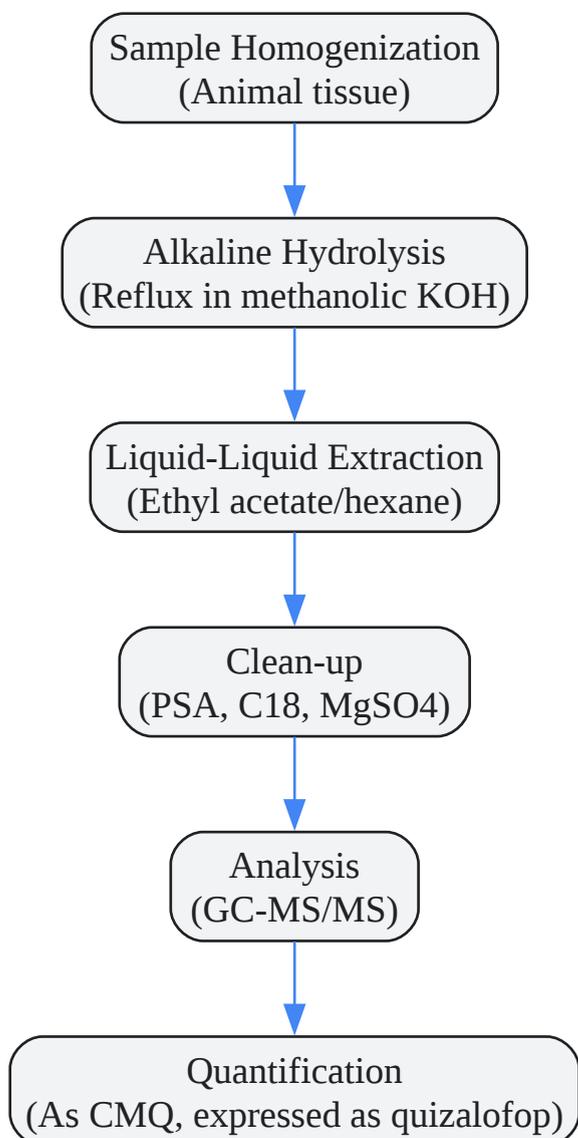
The table below summarizes the current validation status for various animal commodities as per the EFSA assessment and established tolerances.

Commodity	Validation Status (Per EFSA)	Tolerance (MRL) in the US (ppm) [3]	Residue Definition for Enforcement
Muscle	Fully validated [2] [1]	0.02	Measured as quizalofop convertible to quizalofop acid [3].
Poultry Liver	Fully validated [2] [1]	0.05 (Poultry meat byproducts)	Measured as quizalofop convertible to quizalofop acid [3].
Eggs	Fully validated [2] [1]	0.02	Measured as quizalofop convertible to quizalofop acid [3].
Milk	Not fully validated; MRL proposed at LOQ [1]	0.01	Measured as quizalofop convertible to quizalofop acid [3].
Kidney & Other Liver	Not fully validated; requires risk management decision [1]	0.05 (Cattle, meat byproducts)	Measured as quizalofop convertible to quizalofop acid [3].
Fat	Not fully validated for all; poultry fat MRL proposed at LOQ [1]	0.05	Measured as quizalofop convertible to quizalofop acid [3].

Detailed Protocol: Hydrolysis and GC-MS/MS Analysis

The following protocol is adapted from a published method designed to comply with the **quizalofop** residue definitions of multiple regulatory bodies by converting all relevant compounds to a single, measurable marker, **2-methoxy-6-chloroquinoline (CMQ)** [4].

Principle: **Quizalofop** ethyl, **quizalofop** tefuryl, their metabolites (including **quizalofop** acid and conjugates), and propaquizafop are converted to CMQ via alkaline hydrolysis. The CMQ is then quantified using GC-MS/MS, and the total residue is expressed as **quizalofop** equivalents [4].

Workflow Overview:

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Materials and Reagents

- **Tissues:** Muscle, liver, or other animal commodities.
- **Chemicals:** Pesticide analytical grade methanol, ethyl acetate, hexane, anhydrous sodium sulfate, formic acid, potassium hydroxide ($\geq 85\%$), Primary Secondary Amine (PSA) sorbent, C18 sorbent [4] [5].
- **Standards:** Certified reference standards of **quizalofop**-P-ethyl, **quizalofop**-P-tefuryl, propaquizafop, and **quizalofop** acid.

- **Equipment:** GC-MS/MS system, analytical balance, centrifuge, vortex mixer, reflux apparatus.

Step-by-Step Procedure

- **Sample Preparation:** Homogenize representative samples of the livestock commodity (e.g., muscle, liver). Weigh 2.0 ± 0.1 g of the homogenized sample into a 50-mL centrifuge tube [5].
- **Alkaline Hydrolysis:** Add 20 mL of a **1 M methanolic potassium hydroxide (KOH)** solution to the sample. Heat the mixture under reflux at 80°C for 1 hour to hydrolyze all esters and conjugates to CMQ [4].
- **Extraction:** After cooling, acidify the hydrolysate with formic acid. Add a mixture of **ethyl acetate and hexane (1:1, v/v)**, shake vigorously for 5 minutes, and centrifuge. Transfer the organic layer. Repeat the extraction and combine the supernatants [4] [5].
- **Clean-up:** Transfer an aliquot of the extract to a 15-mL tube containing a mixture of **50 mg PSA, 50 mg C18, and 150 mg anhydrous MgSO₄**. Vortex for 1 minute and centrifuge to separate the clean extract [5].
- **GC-MS/MS Analysis:**
 - **Instrument:** Gas Chromatograph coupled with a Tandem Mass Spectrometer.
 - **Column:** Mid-polarity fused-silica capillary column (e.g., DB-35ms).
 - **Ionization:** Electron ionization (EI).
 - **Acquisition:** Multiple Reaction Monitoring (MRM).
 - **Key MRM Transition:** Monitor the transition for CMQ: **m/z 195 -> 168** [4].

Method Validation Parameters

The following table outlines typical validation parameters that were successfully demonstrated for the CMQ method in various food matrices, supporting its robustness [4].

Parameter	Performance Data
Linearity	Coefficient of determination (R^2) ≥ 0.999 for matrix-matched calibration curves [4] [5].
Limit of Detection (LOD)	0.0075 mg/kg [5].
Limit of Quantification (LOQ)	0.01 mg/kg [5].

Parameter	Performance Data
Accuracy (Recovery)	Average recovery within 70-120% [4] [5].
Precision (RSD)	Relative Standard Deviation (RSD) typically < 20% [4] [5].

Critical Considerations for Researchers

- **Matrix-Specific Validation is Key:** The EFSA assessment underscores that method validation is not universally complete for all animal tissues. The protocol above provides a foundation, but full validation must be demonstrated for each specific livestock commodity (e.g., bovine kidney, swine liver) in your laboratory [2] [1].
- **Alternative Extraction for Multi-Residue Analysis:** For methods aiming to analyze **quizalofop-ethyl** alongside other non-acidic herbicides, a **QuEChERS-based extraction** (using acetonitrile and a salt mixture) followed by clean-up with sorbents like **Z-SEP+** has proven effective in complex matrices like meat and liver [5].
- **Metabolite Coverage:** Ensure the hydrolysis and extraction steps are efficient for the full range of conjugates, as this was a specific data gap identified in the EU MRL review [1].

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References

1. Evaluation of confirmatory data following the Article 12 MRL ... [pmc.ncbi.nlm.nih.gov]
2. Evaluation of confirmatory data following the Article 12 MRL ... [efsa.europa.eu]
3. 40 CFR 180.441 -- Quizalofop ethyl; tolerances for residues. [ecfr.gov]
4. GC-MS/MS method for determining quizalofop ethyl ... [sciencedirect.com]
5. Simultaneous Determination of Pyridate, Quizalofop-ethyl ... [pmc.ncbi.nlm.nih.gov]

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